2-amino-4-(2-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile;ethanol
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Overview
Description
6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile; ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a chlorophenyl group, and a sulfanylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method includes the reaction of aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This one-pot, four-component reaction is known for its efficiency, high yields, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and environmental friendliness, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-amino-4-(2-chlorophenyl)-2-sulfanylidene-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C15H13ClN4OS |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile;ethanol |
InChI |
InChI=1S/C13H7ClN4S.C2H6O/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)18-13(19)9(11)6-16;1-2-3/h1-4H,(H3,17,18,19);3H,2H2,1H3 |
InChI Key |
UXXLHMQLEMBBCP-UHFFFAOYSA-N |
Canonical SMILES |
CCO.C1=CC=C(C(=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)Cl |
Origin of Product |
United States |
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